molecular formula C23H24O8 B13683849 Bisphenol a bis[(2-oxo-1,3-dioxolan-4-yl)-methyl]ether

Bisphenol a bis[(2-oxo-1,3-dioxolan-4-yl)-methyl]ether

Cat. No.: B13683849
M. Wt: 428.4 g/mol
InChI Key: WMXJKASNALNICA-UHFFFAOYSA-N
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Description

The compound with the identifier “MFCD02932022” is known chemically as 4,4’-(((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(methylene))bis(1,3-dioxolan-2-one)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(methylene))bis(1,3-dioxolan-2-one) typically involves the reaction of epoxides with carbon dioxide in the presence of a catalyst. One common method involves using ammonium salts as catalysts in an autoclave filled with carbon dioxide at high pressure (20 or 56 atm) and elevated temperatures (120 or 130°C) for 24 hours . Another method uses dicyclohexylammonium iodide in 1-methyl-pyrrolidin-2-one at 45°C for 48 hours .

Industrial Production Methods

For industrial-scale production, the process is often optimized for efficiency and yield. This may involve continuous flow reactors and the use of more robust catalysts that can withstand the harsh reaction conditions over extended periods. The choice of solvent and reaction conditions is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-(((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(methylene))bis(1,3-dioxolan-2-one) primarily undergoes reactions typical of carbonate compounds. These include:

    Substitution Reactions: Where the carbonate group can be replaced by other nucleophiles.

    Hydrolysis: Breaking down into alcohols and carbon dioxide in the presence of water.

    Polymerization: Forming polycarbonates when reacted with diols.

Common Reagents and Conditions

Common reagents for these reactions include strong bases for substitution reactions, water or acids for hydrolysis, and diols for polymerization. The conditions vary depending on the desired reaction, but typically involve moderate to high temperatures and pressures to facilitate the reactions.

Major Products

The major products formed from these reactions include various substituted carbonates, alcohols, and polycarbonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’-(((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(methylene))bis(1,3-dioxolan-2-one) has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules and polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Medicine: Explored for its potential in creating biocompatible materials for medical implants and devices.

    Industry: Utilized in the production of high-performance plastics and coatings due to its excellent thermal and chemical stability.

Mechanism of Action

The mechanism by which 4,4’-(((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(methylene))bis(1,3-dioxolan-2-one) exerts its effects is primarily through its ability to form stable carbonate linkages. These linkages can interact with various molecular targets, including enzymes and receptors, altering their activity and function. The pathways involved often include the formation of stable complexes that can modulate biological processes or enhance the properties of materials in industrial applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbonate derivatives such as:

  • Bisphenol A diglycidyl ether carbonate
  • Phenyl glycidyl ether carbonate

Uniqueness

What sets 4,4’-(((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(methylene))bis(1,3-dioxolan-2-one) apart is its unique structural configuration, which provides enhanced stability and reactivity compared to other carbonate derivatives. This makes it particularly valuable in applications requiring high-performance materials and stable drug delivery systems.

Properties

Molecular Formula

C23H24O8

Molecular Weight

428.4 g/mol

IUPAC Name

4-[[4-[2-[4-[(2-oxo-1,3-dioxolan-4-yl)methoxy]phenyl]propan-2-yl]phenoxy]methyl]-1,3-dioxolan-2-one

InChI

InChI=1S/C23H24O8/c1-23(2,15-3-7-17(8-4-15)26-11-19-13-28-21(24)30-19)16-5-9-18(10-6-16)27-12-20-14-29-22(25)31-20/h3-10,19-20H,11-14H2,1-2H3

InChI Key

WMXJKASNALNICA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC2COC(=O)O2)C3=CC=C(C=C3)OCC4COC(=O)O4

Origin of Product

United States

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